

Unveiling 4-Amino-2-methylpyrimidine-5-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methylpyrimidine-5-carboxylic acid

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Abstract

4-Amino-2-methylpyrimidine-5-carboxylic acid, a substituted pyrimidine, holds significance as a metabolite of thiamine (Vitamin B1). This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. While the precise initial discovery is not extensively documented in readily available literature, its identification as a thiamine metabolite has been a key aspect of its scientific history. This document outlines a plausible synthetic pathway based on established pyrimidine synthesis methodologies from the early 20th century, a period marked by significant advancements in heterocyclic chemistry driven by vitamin research.

Introduction: Discovery and Historical Context

The history of **4-Amino-2-methylpyrimidine-5-carboxylic acid** is intrinsically linked to the study of thiamine. While a singular "discovery" paper for this specific carboxylic acid is not prominently cited in historical records, its identification emerged from the broader investigation into the structure, function, and metabolism of Vitamin B1. Early to mid-20th-century research focused on elucidating the chemical nature of vitamins and their breakdown products in biological systems. It is within this context that **4-Amino-2-methylpyrimidine-5-carboxylic acid** was identified as a metabolite of thiamine, particularly in studies involving rat urine.^[1]

The synthesis of pyrimidine derivatives was a focal point of organic chemistry in the early 1900s, with significant contributions from researchers like Ballard and Johnson, who developed methods for preparing various pyrimidine-5-carboxylic acids.[2] These foundational synthetic strategies laid the groundwork for accessing a wide array of substituted pyrimidines, including the subject of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2-methylpyrimidine-5-carboxylic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of **4-Amino-2-methylpyrimidine-5-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O ₂	PubChem[3]
Molecular Weight	153.14 g/mol	PubChem[3]
IUPAC Name	4-amino-2-methylpyrimidine-5-carboxylic acid	PubChem[3]
CAS Number	769-52-8	PubChem[3]
Physical Form	Solid	Sigma-Aldrich[4]
Purity	95%	Sigma-Aldrich[4]
Storage Temperature	Room Temperature	Sigma-Aldrich[4]
InChI Key	BAHPFHNUYPSRBK-UHFFFAOYSA-N	PubChem[3]
SMILES	<chem>CC1=NC=C(C(=N1)N)C(=O)O</chem>	PubChem[3]

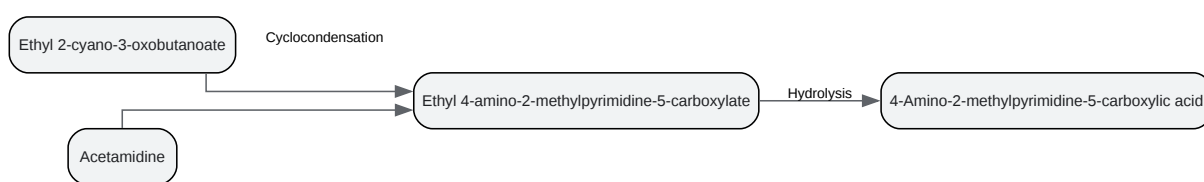
Synthesis and Experimental Protocols

While the original publication detailing the first synthesis of **4-Amino-2-methylpyrimidine-5-carboxylic acid** is not readily apparent, a plausible and historically relevant synthetic route can be derived from established methods for pyrimidine synthesis. The following protocol is a

representative example based on the condensation of a β -dicarbonyl compound or its equivalent with an amidine, a common strategy in pyrimidine chemistry.

Plausible Synthetic Pathway

A logical synthetic approach involves the cyclocondensation of ethyl 2-cyano-3-oxobutanoate with acetamidine. The subsequent hydrolysis of the resulting ethyl 4-amino-2-methylpyrimidine-5-carboxylate would yield the desired carboxylic acid.



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Caption: Plausible synthesis of **4-Amino-2-methylpyrimidine-5-carboxylic acid**.

Detailed Experimental Protocol (Hypothesized)

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

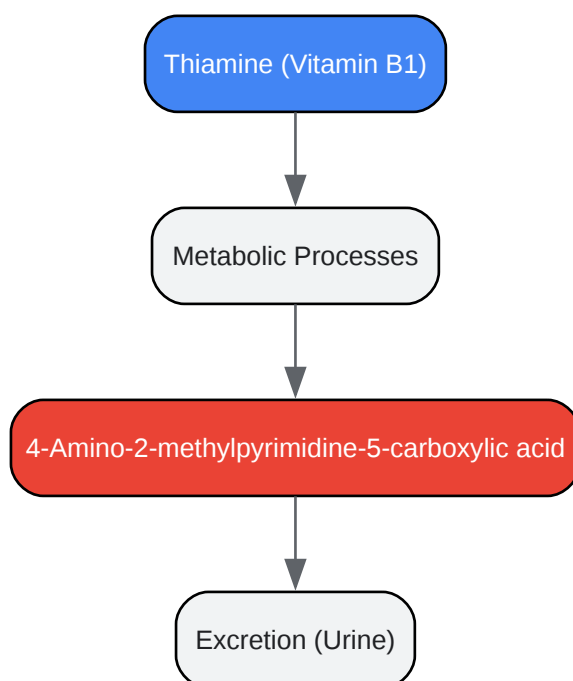
- **Reaction Setup:** To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add ethyl 2-cyano-3-oxobutanoate (1 equivalent).
- **Addition of Acetamidine:** To the resulting solution, add acetamidine hydrochloride (1 equivalent).
- **Reflux:** Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- **Work-up:** After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water and the resulting solid is collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to **4-Amino-2-methylpyrimidine-5-carboxylic acid**

- **Reaction Setup:** Suspend ethyl 4-amino-2-methylpyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
- **Heating:** Heat the mixture at reflux until the ester is completely hydrolyzed (typically 2-4 hours), as monitored by TLC.
- **Acidification:** Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4.
- **Isolation:** The precipitated **4-Amino-2-methylpyrimidine-5-carboxylic acid** is collected by filtration, washed with cold water, and dried under vacuum.

Biological Significance

The primary known biological role of **4-Amino-2-methylpyrimidine-5-carboxylic acid** is as a metabolite of thiamine (Vitamin B1). Thiamine is an essential nutrient that, in its active form thiamine pyrophosphate (TPP), acts as a coenzyme in several crucial enzymatic reactions in carbohydrate and amino acid metabolism. The metabolic breakdown of thiamine leads to the formation of various pyrimidine and thiazole derivatives, including **4-Amino-2-methylpyrimidine-5-carboxylic acid**, which are then excreted.



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Caption: Role as a thiamine metabolite.

Conclusion

4-Amino-2-methylpyrimidine-5-carboxylic acid is a molecule of interest primarily due to its connection to thiamine metabolism. While its initial synthesis is not prominently documented, established methodologies in pyrimidine chemistry provide a clear and plausible route for its preparation. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development who may be interested in this and related pyrimidine derivatives. Further investigation into its potential biological activities beyond being a metabolite may reveal new applications for this compound.

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